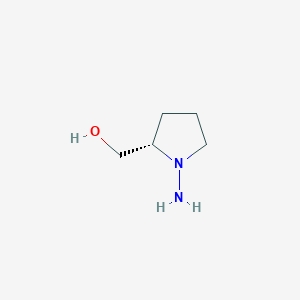
(S)-(1-Aminopyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(1-Aminopyrrolidin-2-yl)methanol, also known as (S)-APM, is a chiral building block used in the synthesis of various biologically active compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
(S)-APM functions as a chiral auxiliary in various chemical reactions, providing stereochemical control in the synthesis of chiral compounds. It can also act as a ligand in asymmetric catalysis, promoting enantioselectivity in chemical reactions.
Biochemical and Physiological Effects:
(S)-APM has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not exhibit significant toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-APM has several advantages in laboratory experiments, including its high enantioselectivity and versatility in various chemical reactions. However, its high cost and limited availability can be a limitation in some experiments.
Direcciones Futuras
For (S)-APM research include exploring its potential applications in drug discovery, asymmetric catalysis, and other areas of organic synthesis. Additionally, further studies are needed to understand its biochemical and physiological effects and potential toxicity. The development of more efficient and cost-effective synthesis methods for (S)-APM will also be an important area of research.
Métodos De Síntesis
(S)-APM can be synthesized through various methods, including asymmetric synthesis, resolution, and enzymatic methods. Asymmetric synthesis involves the use of chiral starting materials or reagents to produce the desired enantiomer. Resolution involves the separation of racemic mixtures into individual enantiomers. Enzymatic methods utilize enzymes to catalyze the synthesis of the desired enantiomer.
Aplicaciones Científicas De Investigación
(S)-APM has been used in various scientific research applications, including drug discovery, asymmetric synthesis, and catalysis. It has been used as a chiral building block in the synthesis of various pharmaceuticals, such as antiviral and anticancer agents. Additionally, (S)-APM has been used as a catalyst in the synthesis of chiral compounds.
Propiedades
IUPAC Name |
[(2S)-1-aminopyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-3-1-2-5(7)4-8/h5,8H,1-4,6H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSFVLZVNOBDDJ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Aminopyrrolidin-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

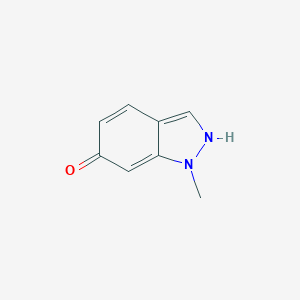
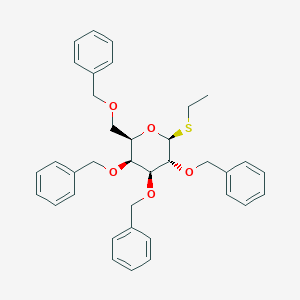

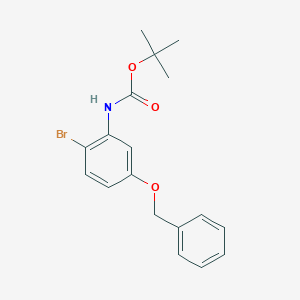
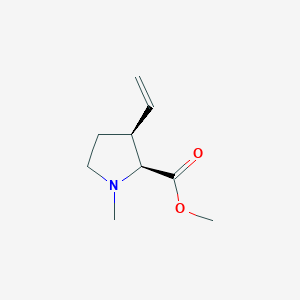
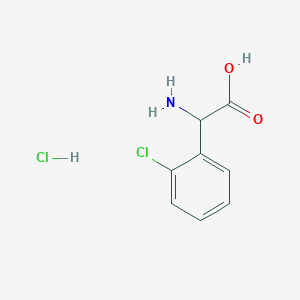
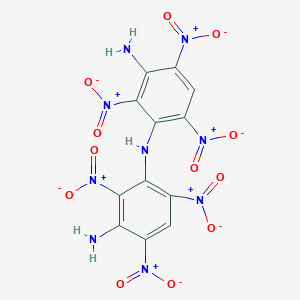
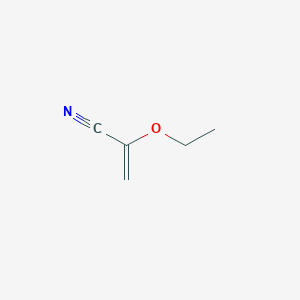
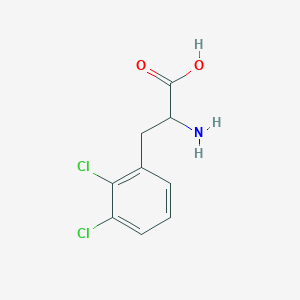


![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)

